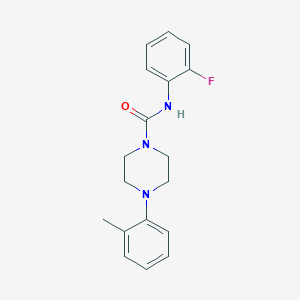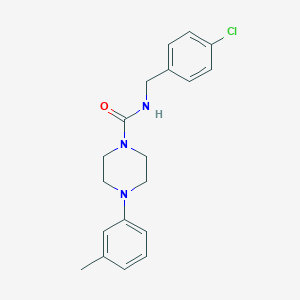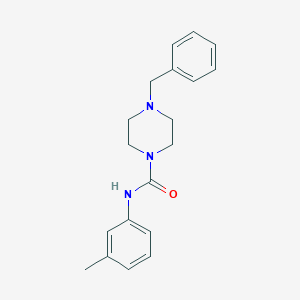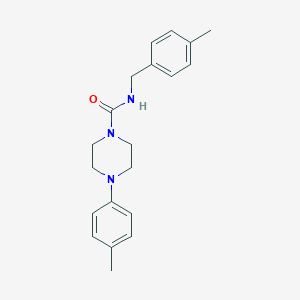![molecular formula C25H24N2O4 B281944 2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid, also known as N-(1-naphthyl)-N'-(3-phenylpropyl)-cyclohexane-1,2-dicarboximide (NPC), is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of NPC is not fully understood, but it is believed to involve the modulation of multiple signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the PI3K/Akt pathway. NPC has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and inhibit the activity of enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
NPC has been shown to have a range of biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell proliferation. It has also been shown to improve cognitive function and to protect against oxidative stress and excitotoxicity in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NPC is its potential as a neuroprotective agent, which could be useful in the development of treatments for neurodegenerative diseases. Another advantage is its anti-inflammatory and anti-cancer properties, which could be useful in the development of treatments for inflammatory diseases and cancer. A limitation of NPC is its relatively low solubility in water, which could make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on NPC. One direction is the development of more efficient synthesis methods for NPC, which could make it more accessible for research purposes. Another direction is the investigation of NPC's potential as a therapeutic agent for neurodegenerative diseases, inflammatory diseases, and cancer. Further studies are also needed to elucidate the mechanism of action of NPC and to identify potential side effects and toxicity. Finally, the development of more water-soluble derivatives of NPC could help to overcome some of the limitations of the compound for lab experiments.
Métodos De Síntesis
NPC is synthesized through a multi-step process involving the reaction of naphthalene-1-carbonyl chloride with 3-phenylpropylamine to yield the intermediate 2-(naphthalen-1-ylcarbamoyl)phenyl)propan-1-amine. This intermediate is then reacted with cyclohexanedicarboxylic anhydride to yield NPC.
Aplicaciones Científicas De Investigación
NPC has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. NPC has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Propiedades
Fórmula molecular |
C25H24N2O4 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[[2-(naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24N2O4/c28-23(18-11-3-4-12-19(18)25(30)31)27-22-14-6-5-13-20(22)24(29)26-21-15-7-9-16-8-1-2-10-17(16)21/h1-2,5-10,13-15,18-19H,3-4,11-12H2,(H,26,29)(H,27,28)(H,30,31) |
Clave InChI |
ZCDOVYQSBJXHAL-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)








![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)